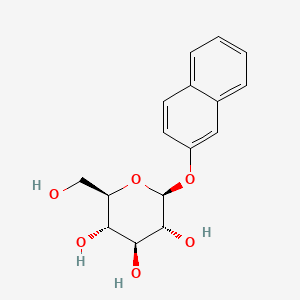

2-Naphthyl beta-D-glucopyranoside

Description

Significance of Glycosides in Enzymology and Glycobiology

Glycosides are a diverse class of compounds in which a sugar molecule is linked through its anomeric carbon to another chemical group, known as the aglycone. These molecules are fundamental to numerous biological processes, making them a cornerstone of study in enzymology and glycobiology. nih.gov Glycobiology, a field dedicated to understanding the structure, synthesis, and biology of sugars (glycans), extensively utilizes glycosides as tools for research. medchemexpress.commedchemexpress.com The study of glycosides encompasses carbohydrate chemistry, the enzymology of their formation and breakdown, and the critical role of protein-glycan interactions in biological systems. medchemexpress.commedchemexpress.com

In enzymology, glycosides are indispensable as substrates for studying glycosidase enzymes. These enzymes catalyze the hydrolysis of glycosidic bonds, a crucial reaction in metabolism and other cellular functions. The interaction between a glycosidase and its specific glycoside substrate allows researchers to investigate enzyme kinetics, determine enzyme activity, and screen for potential inhibitors. The inherent complexity and functional importance of glycosides in processes like cell recognition and peptide stability have spurred a demand for reliable synthetic methods to produce them for detailed study. nih.gov

Historical Development of Synthetic Glycoside Substrates

The progression of enzymology has been closely linked to the development of synthetic glycoside substrates. Early research recognized the need for simple, reliable methods to detect and quantify enzyme activity. This led to the synthesis of chromogenic and fluorogenic substrates, which release a colored or fluorescent aglycone upon enzymatic cleavage.

The development of aryl glycosides, where the aglycone is an aromatic group like a phenol (B47542), was a significant milestone. nih.govurl.edu These synthetic substrates, including nitrophenyl glycosides, became instrumental in creating high-throughput colorimetric assays to monitor glycosyltransferase and glycosidase activity in real-time. medchemexpress.comnih.gov For instance, the use of 5-bromo-4-chloro-3-indolyl-beta-D-galactoside in the Gonochek II test allows for the differentiation of Neisseria species based on the production of a colored product by the enzyme β-galactosidase. wikipedia.org

The synthesis of these substrates has also evolved. Techniques such as phase-transfer glycosidation of per-O-acetylated α-glycosyl bromides with phenols have been developed to create a range of substituted aryl β-glycosides. nih.govurl.edu More recently, enzymatic synthesis using engineered glycosidases, known as glycosynthases, has emerged as a promising alternative to traditional chemical synthesis, avoiding complex protection and deprotection steps. nih.gov

Rationale for Academic Investigation of 2-Naphthyl beta-D-glucopyranoside

This compound is a synthetic glycoside that has become a valuable tool in biochemistry and cell biology. ontosight.ai It is structurally defined as a beta-D-glucopyranose where the hydrogen of the anomeric hydroxyl group is substituted by a 2-naphthyl group. nih.govebi.ac.uk The primary reason for its extensive academic investigation lies in its utility as a chromogenic substrate for the enzyme β-glucosidase. ontosight.aiebi.ac.uk

When this compound is hydrolyzed by β-glucosidase, it releases 2-naphthol (B1666908). ontosight.aigbiosciences.com This liberated 2-naphthol can then be coupled with a diazonium salt to produce a distinctly colored azo dye, providing a visible and often quantifiable measure of enzyme activity. ontosight.aigbiosciences.com This property is exploited in various applications:

Histochemical Staining: It allows for the visualization of β-glucosidase activity directly within tissue samples, revealing the spatial distribution of the enzyme. ontosight.ai

Biochemical Assays: It serves as a reliable substrate for quantifying β-glucosidase activity in solution, which is essential for studying enzyme kinetics and screening for inhibitors. ontosight.ai

Cell Biology Research: Its use can aid in studies related to cellular processes that involve the transport and metabolism of glucose. ontosight.ai

The naphthyl group provides a chromophoric moiety for detection, while the glucose portion ensures specific interaction with glucose-processing enzymes. ontosight.ai

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₈O₆ | nih.gov |

| Molecular Weight | 306.31 g/mol | nih.gov |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | nih.gov |

| CAS Number | 6044-30-0 | nih.gov |

| Appearance | White to slightly off-white crystalline powder | gbiosciences.com |

| Primary Function | Chromogenic substrate | nih.govebi.ac.uk |

Overview of Research Trajectories for Aryl Glucopyranosides

Research involving aryl glucopyranosides, a class that includes this compound, follows several key trajectories. A major focus is their synthesis and application in studying enzyme mechanisms. For example, series of substituted aryl β-glycosides with varying phenol-leaving group abilities (measured by pKa) have been synthesized to probe the reactivity of enzymes like 1,3-1,4-β-glucanases. nih.govurl.edu Plotting the logarithm of the catalytic rate (log kcat) against the pKa of the leaving group (a Hammett plot) can reveal changes in the transition-state structure of the enzymatic reaction. nih.govurl.edu

Another significant area of research is the development of new inhibitors for therapeutic targets. For instance, N-(β-d-glucopyranosyl)-imidazolecarboxamides bearing 1- and 2-naphthyl groups have been synthesized and evaluated as low micromolar inhibitors of glycogen (B147801) phosphorylase, a target for type 2 diabetes treatment. nih.gov

Furthermore, the versatility of the aryl group allows for the creation of a wide range of substrates for different enzymes. Besides glucosides, researchers have synthesized and utilized related compounds like 2-Naphthyl-β-D-galactopyranoside and 6-Bromo-2-naphthyl-β-D-galactopyranoside as chromogenic substrates for β-galactosidase. medchemexpress.comgbiosciences.comontosight.ai The development of these tools is crucial for basic research, diagnostics, and biotechnology. medchemexpress.commedchemexpress.com The ongoing exploration of these compounds continues to provide deeper insights into enzyme function and drive the development of new biomedical applications.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHKPYATGMFFPI-IBEHDNSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874798 | |

| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6044-30-0 | |

| Record name | 2-Naphthalenyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6044-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthyl beta-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006044300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyl β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Naphthyl Beta D Glucopyranoside

Chemoenzymatic Synthesis Approaches for O-Glycosides

Chemoenzymatic synthesis provides a powerful and highly selective method for the formation of glycosidic bonds, including those in O-glycosides like 2-Naphthyl beta-D-glucopyranoside. This approach leverages the specificity of enzymes, thereby minimizing the need for complex protecting group strategies often required in classical chemical synthesis. nih.gov

Key aspects of chemoenzymatic synthesis include:

Enzyme Classes : Glycosyltransferases and glycosidases are the primary enzymes employed. nih.gov Glycosyltransferases are nature's catalysts for creating glycosidic linkages, while glycosidases, which naturally hydrolyze these bonds, can be engineered into "glycosynthases" to favor synthesis over hydrolysis. nih.govyoutube.com

Precise Control : A major advantage of enzymatic methods is the precise control over the anomeric configuration (α or β) and the regiochemistry of the glycosidic bond, a direct result of the enzyme's active site specificity. nih.gov

Building Blocks : Chemoenzymatic strategies can be used to create oligosaccharide building blocks that can then be used in further chemical glycosylation steps, combining the strengths of both methodologies. nih.gov

One-Pot Reactions : Multi-enzyme systems can be designed for one-pot reactions, where the sugar nucleotide donor is generated in situ, improving efficiency and driving the reaction to completion. youtube.com

Glycosidases, which are classified as either retaining or inverting based on the stereochemical outcome at the anomeric center, can be challenging to use for synthesis due to the natural equilibrium favoring hydrolysis. youtube.com However, the development of glycosynthases and the use of activated donors can overcome this limitation.

Classical Chemical Glycosylation Routes for Aryl Glucopyranosides

Several classical chemical methods are employed for the synthesis of aryl glucopyranosides, each with its own set of promoters and reaction conditions to achieve the desired β-glycosidic linkage.

The Koenigs-Knorr reaction is a long-standing and widely used method for glycoside synthesis. wikipedia.org The classical approach involves the reaction of a glycosyl halide, such as acetobromoglucose, with an alcohol or phenol (B47542) in the presence of a silver salt promoter, typically silver carbonate. wikipedia.orgslideshare.net

Key features of the Koenigs-Knorr reaction include:

Mechanism : The reaction proceeds through the formation of an oxocarbenium ion intermediate. wikipedia.org The presence of a participating group, like an acetyl group at the C2 position of the glucose donor, provides anchimeric assistance. This leads to the formation of a cyclic dioxolanium ion, which is then attacked by the nucleophile (2-naphthol) in an SN2-like fashion, resulting in the stereoselective formation of the 1,2-trans-glycoside, which in the case of glucose is the β-anomer. wikipedia.org

Promoters : While originally using silver carbonate, various other promoters have been developed, including salts of mercury (Helferich method), cadmium, and others. wikipedia.orgnih.gov Modern variations have introduced catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as an accelerator for silver(I)-oxide-promoted glycosylations, allowing for milder conditions and faster reaction rates. nih.govresearchgate.netnih.gov

Stereoselectivity : The use of participating ester protecting groups at C2 is crucial for achieving high β-selectivity. wikipedia.org Non-participating ether protecting groups often lead to mixtures of α and β anomers. wikipedia.org

Table 1: Promoters and Conditions in Koenigs-Knorr Type Reactions

| Promoter System | Key Feature | Typical Substrate | Reference |

|---|---|---|---|

| Silver Carbonate (Ag₂CO₃) | Classical Koenigs-Knorr promoter. | Glycosyl Halides | wikipedia.org |

| Mercury(II) Bromide/Oxide (HgBr₂/HgO) | Helferich modification. | Glycosyl Halides | wikipedia.org |

| Mercury(II) Cyanide (Hg(CN)₂) | Alternative mercury salt promoter. | Glycosyl Halides | wikipedia.orgnih.gov |

| Silver(I) Oxide / TMSOTf (cat.) | Accelerated reaction, mild conditions. nih.gov | Glycosyl Bromides | nih.govnih.gov |

Lewis acids are widely used to activate glycosyl donors for the formation of glycosidic bonds. bris.ac.ukresearchgate.net Boron trifluoride-diethyl ether (BF₃·OEt₂) is a common Lewis acid catalyst for this purpose.

The mechanism of Lewis acid-catalyzed glycosylation often involves the activation of the glycosyl donor to form an oxocarbenium ion, which is then attacked by the acceptor alcohol. The stereochemical outcome can be influenced by several factors, including the nature of the Lewis acid, the solvent, the temperature, and the protecting groups on the glycosyl donor. nih.gov For instance, in the synthesis of certain C-branched oligosaccharides, the choice between TMSOTf and BF₃·OEt₂ as the catalyst dictated the stereoselectivity, with glucosyl donors yielding exclusively β-products under both conditions, while galactosyl donors showed catalyst-dependent selectivity. nih.gov Mechanistic studies on the formation of some organic frameworks have also utilized BF₃·OEt₂. rsc.org

Glycosyl orthoesters and imidates are alternative glycosyl donors that offer distinct advantages in stereocontrol.

Orthoester Glycosylation : Glycosyl orthoesters can be converted to the corresponding β-glycosides under acidic conditions. nih.gov This method is known for producing 1,2-trans-glycosides. The reaction is promoted by an acid catalyst, which facilitates the rearrangement of the orthoester to form the glycosidic linkage. However, orthoester formation can sometimes be an undesired side product in other glycosylation methods, particularly when hindered substrates are used. nih.gov

Imidate Glycosylation : Glycosyl imidates, such as trichloroacetimidates, are highly reactive glycosyl donors activated under mild acidic conditions. nih.govnih.gov The formation of the imidate itself is typically performed by reacting a hemiacetal with a nitrile, like trichloroacetonitrile, in the presence of a base. nih.gov The subsequent glycosylation reaction, promoted by a Lewis or Brønsted acid, generally proceeds with high stereoselectivity. The anomeric outcome is often dependent on the solvent and the nature of the protecting group at C2. A participating group at C2 leads to β-glycosides, while a non-participating group in a non-polar solvent can favor the α-anomer.

Protecting Group Strategies in this compound Synthesis and its Analogs

Protecting groups are essential in carbohydrate chemistry to ensure regioselectivity and stereoselectivity during synthesis. uchicago.eduorganic-chemistry.org The choice of protecting groups is critical as it influences reactivity and must allow for selective removal without affecting the final product. organic-chemistry.orgwiley-vch.de

Key considerations for protecting groups in glycoside synthesis include:

Permanent vs. Temporary Groups : Permanent protecting groups, like benzyl (B1604629) ethers, are stable throughout the synthetic sequence and are removed at the final stage. wiley-vch.de Temporary groups, such as silyl (B83357) ethers or certain esters, are removed at intermediate stages to allow for further modifications. wiley-vch.de

Participating vs. Non-Participating Groups : As mentioned, acyl groups (e.g., acetyl, benzoyl) at the C2 position act as participating groups, ensuring the formation of 1,2-trans-glycosides (β-glucosides). wikipedia.orgnih.gov Ether groups (e.g., benzyl) are non-participating and can lead to mixtures of anomers. wikipedia.orgnih.gov

Orthogonal Strategies : In complex syntheses, an orthogonal protecting group strategy is employed, where different types of protecting groups that can be removed under distinct conditions are used. organic-chemistry.org For example, a Boc group (acid-labile) and an Fmoc group (base-labile) can be selectively removed in the presence of each other. organic-chemistry.org

Specialized Protecting Groups : The 2-naphthylmethyl (Nap) ether is a notable protecting group used in carbohydrate synthesis, offering different removal conditions compared to standard benzyl ethers. wiley-vch.dersc.org Other specialized groups like the methylsulfonylethoxycarbonyl (Msc) group have been designed as base-labile participating groups. nih.gov

For the synthesis of this compound, the hydroxyl groups of the glucose donor (except the anomeric one) are typically protected with acetyl or benzoyl groups to direct the stereochemistry towards the desired β-anomer and prevent side reactions. nih.gov

Table 2: Common Protecting Groups in Glucoside Synthesis

| Protecting Group | Abbreviation | Typical Role at C2 | Common Deprotection Condition | Reference |

|---|---|---|---|---|

| Acetyl | Ac | Participating | Base-catalyzed hydrolysis (e.g., Zemplén conditions) | nih.govnih.gov |

| Benzoyl | Bz | Participating | Base-catalyzed hydrolysis | nih.govwiley-vch.de |

| Benzyl | Bn | Non-participating | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | wiley-vch.de |

| 2-Naphthylmethyl | Nap | Non-participating | Oxidative cleavage (DDQ) or HF/pyridine | wiley-vch.dersc.org |

| tert-Butyldimethylsilyl | TBDMS | Non-participating | Fluoride source (e.g., TBAF) | nih.gov |

Purification and Isolation Techniques for Synthetic Glycosides

Following synthesis, the crude product containing the target glycoside, unreacted starting materials, and byproducts must be purified. The choice of purification technique is critical due to the often similar physicochemical properties of the components in the mixture. researchgate.net

Standard purification methods include:

Extraction : Liquid-liquid extraction is often used as an initial work-up step to separate the product from inorganic salts and other impurities with different solubilities. youtube.com

Chromatography : This is the most powerful and widely used technique for the purification of glycosides. researchgate.net

Column Chromatography : Silica gel column chromatography is the most common method for purifying synthetic glycosides on a laboratory scale. nih.govresearchgate.net The separation is based on the differential polarity of the compounds.

High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC are used for high-resolution separation and purification. nih.govnih.gov Recycling HPLC can be particularly effective for separating complex mixtures and isomers. nih.gov

Crystallization : If the synthesized glycoside is a crystalline solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for achieving high purity. nih.gov This technique is effective for removing small amounts of impurities.

The general workflow for isolation often starts with extraction, followed by chromatographic separation of the crude mixture, and finally, crystallization of the purified product if possible. youtube.com The purity of the final compound is typically assessed by techniques like HPLC and characterized by spectroscopic methods such as NMR and mass spectrometry. youtube.com

Design and Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

The core principle behind the design of this compound analogs lies in the systematic modification of both the glucopyranosyl moiety and the naphthyl aglycone. These modifications aim to explore the impact of steric, electronic, and hydrophobic properties on the compound's interaction with specific biological targets. Key strategies involve the introduction of various substituents on the naphthalene (B1677914) ring, alteration of the glycosidic linkage, and derivatization of the hydroxyl groups of the glucose unit.

One notable area of investigation has been the development of N-linked glucopyranosyl amides as potential enzyme inhibitors. For instance, a series of N-(β-D-glucopyranosyl) amides have been synthesized and evaluated as inhibitors of glycogen (B147801) phosphorylase (GP), a key enzyme in glucose metabolism. nih.gov The synthesis of these derivatives involves a multi-step process starting from the readily available per-O-acetylated β-D-glucopyranosyl azide (B81097).

The synthetic pathway, as illustrated in the scheme below, typically proceeds via a Staudinger reaction. The per-O-acetylated β-D-glucopyranosyl azide is treated with a phosphine, such as trimethylphosphine (B1194731) (PMe₃), to generate an N-(β-D-glycopyranosyl)imino-trimethylphosphorane intermediate. This reactive intermediate is then acylated with a variety of carboxylic acids, acid chlorides, or anhydrides to yield the corresponding per-O-acetylated N-(β-D-glycopyranosyl) amides. The final step involves the deprotection of the hydroxyl groups, commonly achieved through Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol, to afford the target N-(β-D-glucopyranosyl) amides. nih.gov

General Synthetic Scheme for N-(β-D-glucopyranosyl) amides: Step 1: Staudinger Reaction Per-O-acetylated β-D-glucopyranosyl azide + PMe₃ → Per-O-acetylated N-(β-D-glycopyranosyl)imino-trimethylphosphorane

Step 2: Acylation Iminophosphorane intermediate + R-COOH (or acid chloride/anhydride) → Per-O-acetylated N-(β-D-glycopyranosyl) amide

Step 3: Deprotection (Zemplén deacetylation) Per-O-acetylated N-(β-D-glycopyranosyl) amide + NaOMe/MeOH → N-(β-D-glucopyranosyl) amide

This synthetic approach has been successfully employed to create a diverse library of amide derivatives for SAR studies. Among the synthesized compounds, the N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide demonstrated significant inhibitory activity against rabbit muscle glycogen phosphorylase b (rmGPb). nih.gov

The following table summarizes the inhibitory activity of this key naphthyl-containing derivative:

| Compound Name | Structure | Target Enzyme | Inhibitory Activity (Ki) |

| N-(β-D-glucopyranosyl) 3-(2-naphthyl)-propenoic amide | Awaiting more specific structural data from search results. | Rabbit Muscle Glycogen Phosphorylase b (rmGPb) | 3.5 µM nih.gov |

The structure-activity relationship findings from this study highlighted the importance of the aglycone moiety in determining the inhibitory potency. The presence of the extended aromatic system of the naphthyl group in the propenoic amide derivative was found to be a key contributor to its effective binding to the active site of glycogen phosphorylase. This suggests that the hydrophobic and π-stacking interactions provided by the naphthyl ring are crucial for the observed biological activity.

Further exploration into the SAR of this compound derivatives has involved the synthesis of compounds with modified aglycones, such as those incorporating imidazole (B134444) and quinoline (B57606) moieties. mdpi.comnih.gov While not direct analogs, the synthetic strategies employed in these studies, which often involve coupling of the glucopyranosylamine with various heterocyclic carboxylic acids, provide a valuable framework for designing novel derivatives of this compound. mdpi.comnih.gov These studies collectively underscore the modular nature of the synthesis, allowing for the systematic variation of the aglycone to probe the binding pockets of different enzymes and optimize biological activity.

Enzymatic Hydrolysis and Substrate Specificity of 2 Naphthyl Beta D Glucopyranoside

Mechanism of Beta-Glucosidase Action on Glycoside Substrates

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides. The catalytic mechanism of these enzymes generally involves two key carboxylic acid residues at the active site: a general acid and a nucleophile/base. Based on the stereochemical outcome of the reaction, β-glucosidases are classified into two major mechanistic groups: retaining and inverting enzymes.

Retaining β-glucosidases operate through a two-step, double-displacement mechanism. In the first step, the enzyme's nucleophilic carboxylate attacks the anomeric carbon of the glucoside, leading to the formation of a covalent glycosyl-enzyme intermediate. Simultaneously, the general acid protonates the glycosidic oxygen, facilitating the departure of the aglycone (in this case, 2-naphthol). In the second step, a water molecule, activated by the same carboxylate group now acting as a general base, attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing β-D-glucose with a net retention of the anomeric stereochemistry.

Inverting β-glucosidases , on the other hand, employ a single-step, single-displacement mechanism. A water molecule, activated by a general base carboxylate, directly attacks the anomeric carbon. Concurrently, the general acid carboxylate protonates the glycosidic oxygen, leading to the cleavage of the glycosidic bond and the release of β-D-glucose with an inversion of the anomeric configuration. The choice between these mechanisms is dictated by the spatial arrangement of the catalytic residues within the enzyme's active site.

Kinetic Characterization of 2-Naphthyl beta-D-glucopyranoside as an Enzyme Substrate

The utility of this compound as a substrate for β-glucosidases is underscored by its kinetic characterization, which provides valuable insights into enzyme efficiency and substrate affinity.

Determination of Michaelis-Menten Parameters (Km, Vmax)

The Michaelis-Menten model is fundamental to understanding enzyme kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and it is an inverse measure of the substrate's affinity for the enzyme. Vmax reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

For this compound, these parameters vary significantly depending on the source of the β-glucosidase. For instance, maize β-glucosidase (Glu1) exhibits substrate-dependent kinetic parameters with 2-naphthyl β-D-glucoside, which is indicative of the sophisticated substrate recognition mechanisms within glycoside hydrolase family 1 (GH1) enzymes smolecule.com. The interaction between the naphthyl group and conserved tryptophan residues in the active site is crucial for substrate positioning and catalytic efficiency smolecule.com. While specific Km and Vmax values for a wide range of enzymes with this substrate are not extensively compiled in a single source, the available literature indicates its utility in distinguishing the kinetic profiles of different β-glucosidases.

Michaelis-Menten Parameters for β-Glucosidases with Various Substrates

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

|---|---|---|---|---|

| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside | 0.57 | - | nih.gov |

| Trichoderma reesei | p-Nitrophenyl-β-D-glucopyranoside | 0.38 | - | nih.gov |

| Aspergillus oryzae (HGT-BG) | p-Nitrophenyl-β-D-glucopyranoside | 0.55 | 1066 | researchgate.net |

| Maize (pm60) | p-Nitrophenyl-β-D-glucopyranoside | 0.652 | 6.24 | nih.gov |

| Rhynchophorus palmarum | p-Nitrophenyl-β-D-glucopyranoside | - | - | nih.gov |

Turnover Rates (kcat) for Various Beta-Glucosidases

Similar to Km and Vmax, kcat values for the hydrolysis of this compound are specific to the particular β-glucosidase being studied. For example, the β-glucosidase from Lactobacillus brevis TMW 1.2112 exhibits a kcat of 60 s⁻¹ with the substrate p-nitrophenyl β-D-glucopyranoside smolecule.com. While direct kcat values for this compound are less commonly reported in comparative studies, its use in enzyme assays allows for the determination of this crucial kinetic parameter, facilitating the comparison of catalytic efficiencies across different enzymes.

Influence of Environmental Factors (e.g., pH, Temperature) on Hydrolysis Kinetics

The rate of enzymatic hydrolysis of this compound is significantly influenced by environmental factors such as pH and temperature. Each β-glucosidase has an optimal pH and temperature at which it exhibits maximum activity.

pH: The pH of the reaction medium affects the ionization state of the catalytic residues in the enzyme's active site and can also influence the binding of the substrate. Most fungal β-glucosidases exhibit optimal activity in the acidic pH range, typically between 4.0 and 6.0 nih.gov. For example, the crude β-glucosidase from Fusarium oxysporum has an optimum pH of 5.0 nih.gov. The β-glucosidase from the digestive fluid of the palm weevil, Rhynchophorus palmarum, also shows maximal activity at pH 5.0 nih.gov.

Temperature: Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. As the temperature increases, the reaction rate generally increases until an optimal temperature is reached. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for β-glucosidases can vary widely. For instance, the β-glucosidase from Fusarium oxysporum has an optimal temperature of 70°C nih.gov, while the enzyme from Rhynchophorus palmarum has an optimum of 55°C nih.gov.

Optimal pH and Temperature for Various β-Glucosidases

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Fusarium oxysporum | 5.0 | 70 | nih.gov |

| Aspergillus oryzae (HGT-BG) | 5.0 | 50 | researchgate.net |

| Rhynchophorus palmarum | 5.0 | 55 | nih.gov |

| Maize (pm60) | 5.0 | - | nih.gov |

Note: The optimal conditions are often determined using a standard substrate like p-Nitrophenyl-β-D-glucopyranoside, but they provide a general indication of the enzyme's operational range for other substrates like this compound.

Specificity of Beta-Glucosidases Towards this compound

β-Glucosidases exhibit a wide range of substrate specificities. Some are highly specific for a particular substrate, while others, known as broad-specificity β-glucosidases, can hydrolyze a variety of β-glucosides nih.gov. The specificity is determined by the architecture of the enzyme's active site, particularly the aglycone binding region.

Comparative Studies with Other Chromogenic and Fluorogenic Glucosides

To evaluate the specificity of β-glucosidases, this compound is often compared with other chromogenic and fluorogenic substrates, including p-Nitrophenyl-beta-D-glucopyranoside (pNPG), 4-Methylumbelliferyl-beta-D-glucopyranoside (MUG), and 6-Bromo-2-naphthyl beta-D-glucopyranoside.

p-Nitrophenyl-beta-D-glucopyranoside (pNPG): This is a widely used chromogenic substrate that releases p-nitrophenol upon hydrolysis, which is yellow under alkaline conditions and can be quantified spectrophotometrically. Comparative kinetic analyses of β-glucosidases from Aspergillus niger and Trichoderma reesei have been performed using pNPG nih.gov. Generally, β-glucosidases show a higher affinity for pNPG compared to their natural substrate, cellobiose (B7769950) nih.gov.

4-Methylumbelliferyl-beta-D-glucopyranoside (MUG): MUG is a fluorogenic substrate that releases the highly fluorescent 4-methylumbelliferone (B1674119) upon hydrolysis, allowing for very sensitive detection of enzyme activity mdpi.com. Comparative studies of different surrogate substrates have shown that MUG is often the most appropriate for photometric assays due to its high sensitivity and robustness mdpi.com.

6-Bromo-2-naphthyl beta-D-glucopyranoside: This is another chromogenic substrate where the released 6-bromo-2-naphthol (B32079) can be coupled with a diazonium salt to produce a colored precipitate, which is useful in histochemical staining and bioautography assays macewan.ca. Maize β-glucosidase 2 (ZmGlu2), for example, shows no activity towards this substrate, highlighting its specific substrate preferences uniprot.org.

The choice of substrate for a particular assay depends on the required sensitivity, the properties of the enzyme being studied, and the specific research question. The use of a panel of these substrates, including this compound, allows for a comprehensive characterization of a β-glucosidase's substrate specificity and catalytic properties.

Comparative Kinetic Data of β-Glucosidases with Different Substrates

| Enzyme Source | Substrate | Km (mM) | Reference |

|---|---|---|---|

| Aspergillus niger | p-Nitrophenyl-β-D-glucopyranoside | 0.57 | nih.gov |

| Cellobiose | - | nih.gov | |

| Trichoderma reesei | p-Nitrophenyl-β-D-glucopyranoside | 0.38 | nih.gov |

| Cellobiose | - | nih.gov | |

| Maize (ZmGlu2) | p-Nitrophenyl-β-D-glucopyranoside | 0.84 | uniprot.org |

| Maize (ZmGlu2) | o-Nitrophenyl-β-D-glucopyranoside | 1.25 | uniprot.org |

Note: Direct side-by-side comparative kinetic data for this compound with the other listed substrates under identical conditions is limited in the available literature. This table provides an example of comparative data for other substrates.

Structural Determinants of Enzyme-Substrate Interactions

The enzymatic hydrolysis of this compound is predominantly carried out by β-glucosidases (EC 3.2.1.21), a widespread class of enzymes that cleave terminal, non-reducing β-D-glucosyl residues from various glycosides and oligosaccharides. nih.gov The specificity and efficiency of this catalytic process are governed by a complex interplay of structural features within both the enzyme's active site and the substrate molecule itself.

The three-dimensional structure of β-glucosidases, particularly those from the well-studied glycoside hydrolase family 1 (GH1), provides the foundational framework for substrate recognition. nih.govmdpi.com These enzymes typically feature a conserved (α/β)8 TIM-barrel fold, which creates a pocket-like catalytic channel where the substrate binds. mdpi.comresearchgate.net The active site is a well-defined cleft or pocket containing specific amino acid residues that are crucial for binding and catalysis. nih.govmacewan.ca

The interaction can be understood by considering the distinct moieties of the substrate: the glycone (the β-D-glucopyranoside unit) and the aglycone (the 2-naphthyl group).

Glycone Binding Site (-1 Subsite): The glucose portion of the substrate is recognized and held in place by a network of hydrogen bonds with several conserved amino acid residues in the active site. nih.gov Key residues often include glutamine, asparagine, histidine, tyrosine, and glutamate (B1630785). nih.gov For instance, in GH1 β-glucosidases, two highly conserved glutamate residues act as the catalytic nucleophile and the general acid/base, respectively, and are essential for the hydrolytic mechanism. macewan.ca Surrounding residues, such as Asn175, Tyr315, and Glu440 in the β-glucosidase BGlu1, also form polar interactions with the glucose ring, influencing the reaction's energy profile and ensuring the correct orientation of the glycosidic bond for cleavage. nih.gov

Aglycone Binding Site (+1 Subsite): The specificity of β-glucosidases for different substrates is often determined by the architecture of the aglycone binding site. In the case of this compound, the bulky and hydrophobic 2-naphthyl group plays a critical role. This naphthyl moiety facilitates optimal aromatic stacking interactions, a form of hydrophobic interaction, with conserved aromatic residues, particularly tryptophan, within the active site. smolecule.com For example, the Trp378 residue in maize β-glucosidase is critical for the efficient positioning of the substrate through these stacking interactions, which enhances catalytic efficiency. smolecule.com The shape and hydrophobicity of this binding pocket are major determinants of whether a particular β-glucosidase can accommodate the 2-naphthyl group and effectively hydrolyze the substrate.

The precise positioning of this compound within the active site, achieved through the combination of hydrogen bonding to the glycone and hydrophobic interactions with the aglycone, distorts the glucose ring. This pre-activation distortion helps to lower the energy barrier for the subsequent hydrolysis of the β-glycosidic bond, leading to the release of glucose and 2-naphthol (B1666908). researchgate.net

Inhibition and Activation Studies of this compound Hydrolysis

The rate of enzymatic hydrolysis of this compound can be modulated by various chemical compounds that act as inhibitors or, in some cases, activators. These modulators are essential tools for studying enzyme kinetics, mechanism, and biological function. scbt.com

Inhibition Studies

Inhibitors of β-glucosidase activity are typically compounds that interfere with substrate binding or the catalytic process. They are broadly classified based on their mechanism of action.

Competitive Inhibitors: These molecules structurally resemble the substrate or the transition state and compete for binding at the active site. Glucose, one of the products of the hydrolysis reaction, is a common competitive inhibitor of many β-glucosidases. Another powerful competitive inhibitor is D-glucono-1,5-lactone, a stable analogue of the proposed oxocarbenium ion transition state, which binds tightly to the active site.

Irreversible Inhibitors: These compounds typically form a stable, covalent bond with a key residue in the enzyme's active site, leading to permanent inactivation. Conduritol B epoxide is a well-known mechanism-based irreversible inhibitor of β-glucosidases that covalently links to the catalytic nucleophile. nih.gov

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. Certain metal ions have been shown to inhibit β-glucosidase activity. For example, a β-glucosidase from Juglans regia was shown to be inhibited by several bivalent cations, including Cu²⁺, Fe²⁺, and Hg²⁺.

The table below summarizes findings on various inhibitors affecting β-glucosidases, which are the enzymes responsible for hydrolyzing this compound.

| Inhibitor | General Type of Inhibition | Mechanism of Action |

|---|---|---|

| D-Glucono-1,5-lactone | Competitive | Transition-state analogue that binds to the active site. |

| Glucose | Competitive | Product inhibition; competes with the substrate for the active site. |

| Conduritol B epoxide | Irreversible | Forms a covalent bond with the catalytic nucleophile residue. nih.gov |

| Copper (II) (Cu²⁺) | Non-competitive (Mixed) | Binds to the enzyme, potentially causing conformational changes. |

| Iron (II) (Fe²⁺) | Non-competitive (Mixed) | Interacts with enzyme residues, leading to reduced activity. |

| Mercury (II) (Hg²⁺) | Non-competitive (Mixed) | Binds to sulfhydryl groups of cysteine residues, altering enzyme structure. |

Activation Studies

While less common than inhibition, activation of β-glucosidase activity has also been observed. In some instances, compounds that are inhibitors at high concentrations can act as activators at lower concentrations. This paradoxical activation can occur through several proposed mechanisms. One possibility is that the binding of an activator molecule (which could be a substrate, product, or other small molecule) to a secondary or allosteric site on the enzyme induces a more catalytically competent conformation.

Advanced Spectroscopic and Structural Characterization of 2 Naphthyl Beta D Glucopyranoside and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of glycosides like 2-Naphthyl beta-D-glucopyranoside in solution. It provides information on the conformation of the pyranose ring, the nature of the glycosidic linkage, and the spatial arrangement of atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthyl group and the protons of the glucopyranose moiety. The anomeric proton (H-1) of the glucose unit is particularly diagnostic. For β-glycosides, the anomeric proton is in an axial position and typically exhibits a larger coupling constant (J-value) due to its trans-diaxial relationship with the H-2 proton. creative-proteomics.commagritek.com The signals for the anomeric protons of glucose typically appear in the range of 4.3-5.9 ppm. creative-proteomics.com Specifically, the β-anomeric proton signal is expected to be upfield from the corresponding α-anomeric proton. magritek.com

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the naphthyl group and the glucose unit are distinct. The anomeric carbon (C-1) signal is a key indicator of the α- or β-configuration. For β-D-glucopyranosides, the C-1 signal generally appears at a lower field (around 103–105 ppm) compared to the α-anomers (around 97–101 ppm). unimo.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Glucopyranosyl Moiety of this compound Note: These are approximate values based on typical ranges for β-D-glucopyranosides and may vary depending on the solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | ~4.5-5.0 | ~103-105 |

| 2 | ~3.3-3.6 | ~73-76 |

| 3 | ~3.4-3.7 | ~76-78 |

| 4 | ~3.3-3.6 | ~70-72 |

| 5 | ~3.3-3.6 | ~76-78 |

| 6 | ~3.7-3.9 | ~61-63 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the three-dimensional structure and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is instrumental in tracing the connectivity of the protons within the glucopyranose ring, starting from the well-resolved anomeric proton signal. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). creative-biostructure.com Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a powerful method for assigning the carbon signals based on the already assigned proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is particularly valuable for identifying the glycosidic linkage by showing a correlation between the anomeric proton (H-1) of the glucose unit and the C-2' carbon of the naphthyl ring. It also helps in sequencing sugar units in more complex oligosaccharides. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. acdlabs.comcolumbia.edu NOESY and ROESY are essential for determining the stereochemistry and conformation of the molecule. For instance, correlations between the protons of the naphthyl ring and the protons of the glucose unit can confirm the spatial arrangement around the glycosidic bond. acdlabs.comresearchgate.net The presence or absence of specific NOE cross-peaks can help to establish the relative orientation of different parts of the molecule. acdlabs.comnih.gov

Table 2: Key 2D NMR Correlations for the Structural Elucidation of this compound

| 2D NMR Experiment | Type of Correlation | Information Gained |

| COSY | ¹H-¹H J-coupling | Connectivity of protons within the glucose ring |

| HSQC | ¹H-¹³C one-bond correlation | Direct C-H attachments, assignment of carbon signals |

| HMBC | ¹H-¹³C long-range correlation | Glycosidic linkage (H-1 to C-2' of naphthyl), connectivity across quaternary carbons |

| NOESY/ROESY | ¹H-¹H through-space proximity | Stereochemistry, conformation, spatial arrangement of the naphthyl and glucose moieties |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of the compound (C₁₆H₁₈O₆). nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. The fragmentation of glycosides is highly dependent on the nature of the glycosidic bond (O- or C-glycoside) and the structure of the aglycone. researchgate.netnih.govnih.gov For O-glycosides like this compound, the most common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety as a neutral fragment (162 Da for a hexose (B10828440) like glucose). acs.org This would lead to the formation of a protonated or deprotonated 2-naphthol (B1666908) ion, depending on the ionization mode.

Further fragmentation of the sugar unit can also occur, leading to characteristic losses of water and other small molecules. researchgate.netnih.gov Analysis of these fragmentation patterns provides valuable information for the structural confirmation of the compound.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound Note: The m/z values will depend on the ionization mode (positive or negative).

| Precursor Ion [M+H]⁺ or [M-H]⁻ | Fragmentation Pathway | Resulting Fragment Ion | Information Provided |

| 307.1 or 305.1 | Cleavage of glycosidic bond | Ion of 2-naphthol (m/z 145.1 or 143.1) | Confirms the aglycone structure |

| 307.1 or 305.1 | Loss of water from the sugar moiety | [M-H₂O+H]⁺ or [M-H₂O-H]⁻ | Indicates the presence of hydroxyl groups |

| 307.1 or 305.1 | Cross-ring cleavage of the glucose unit | Various sugar fragment ions | Detailed structural information of the carbohydrate part |

X-ray Crystallography for Ligand-Enzyme Complex Structural Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of molecules in their crystalline state. While a crystal structure for this compound itself is not described in the provided search results, the technique is highly relevant for studying its interaction with enzymes. By co-crystallizing a β-glucosidase with this compound (or a non-hydrolyzable analog), it is possible to obtain a detailed snapshot of the enzyme-substrate complex.

Such a structure would reveal the precise binding orientation of the substrate in the active site of the enzyme. nih.gov It would show the specific amino acid residues that interact with the naphthyl group and the glucose moiety, providing insights into the molecular basis of substrate recognition and catalysis. The structure of human acid-β-glucosidase, the enzyme defective in Gaucher disease, has been solved, and such structural information is crucial for understanding how mutations affect its function and for the design of therapeutic agents. nih.gov

UV-Vis and Fluorescence Spectroscopy for Probe Characterization and Detection

UV-Vis and fluorescence spectroscopy are fundamental techniques for characterizing this compound and its application as a substrate for enzyme activity detection. The compound itself is a synthetic glycoside where a 2-naphthol moiety is linked to a glucose molecule. ontosight.ai

The naphthyl group acts as a chromophore and a fluorophore. ontosight.ai Upon enzymatic cleavage of the glycosidic bond by a β-glucosidase, 2-naphthol is released. ontosight.aigbiosciences.com Free 2-naphthol exhibits distinct UV-Vis absorption and fluorescence properties compared to the parent glycoside. The absorption spectrum of 2-naphthol shows peaks at specific wavelengths, for instance, around 331 nm. aatbio.com The release of 2-naphthol can be monitored spectrophotometrically.

More importantly, 2-naphthol is a fluorescent compound. aatbio.com While this compound may have some intrinsic fluorescence, the fluorescence of the liberated 2-naphthol is typically much stronger and occurs at different excitation and emission wavelengths. 2-Naphthol has an excitation maximum at approximately 331 nm and an emission maximum at around 354 nm. aatbio.com This change in fluorescence upon enzymatic hydrolysis forms the basis of highly sensitive assays for β-glucosidase activity. The released 2-naphthol can also be coupled with a diazonium salt to produce a colored azo dye, which can be quantified by visible absorption spectroscopy. ontosight.ai

Table 4: Spectroscopic Properties for the Detection of β-Glucosidase Activity using this compound

| Spectroscopic Technique | Analyte | Typical Wavelength (nm) | Principle of Detection |

| UV-Vis Absorption | Released 2-naphthol | ~331 | Increase in absorbance at the characteristic wavelength of 2-naphthol |

| Fluorescence Emission | Released 2-naphthol | ~354 (Excitation at ~331) | Increase in fluorescence intensity upon release of the fluorogenic 2-naphthol |

| Visible Absorption | Azo dye (from 2-naphthol and diazonium salt) | Varies with dye | Formation of a colored product that absorbs in the visible region |

Theoretical and Computational Studies on 2 Naphthyl Beta D Glucopyranoside and Its Interactions

Molecular Docking Simulations of 2-Naphthyl beta-D-glucopyranoside with Glycosidases

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are pivotal for elucidating its binding mode within the active site of glycosidases.

Detailed research findings from docking studies reveal that the aglycone (naphthyl) moiety of the substrate is often sandwiched between hydrophobic amino acid residues within the enzyme's active site. pnas.org For instance, studies on maize β-glucosidase have identified key hydrophobic amino acids like tryptophan, phenylalanine, and alanine (B10760859) as crucial for aglycone recognition and binding. pnas.org These interactions, primarily van der Waals forces and hydrophobic contacts, determine the substrate specificity. pnas.orgresearchgate.net The glucose part of the molecule typically forms a network of hydrogen bonds with polar and charged residues, such as aspartic acid and glutamic acid, which are often the catalytic residues. researchgate.netnih.gov These simulations help in understanding why certain glycosidases can hydrolyze this compound while others cannot, providing a basis for enzyme engineering and inhibitor design.

| Enzyme Studied | Key Interacting Residues | Type of Interaction | Reference |

| Maize β-glucosidase (model) | W378, F198, F205, F466, A467 | Hydrophobic (aglycone) | pnas.org |

| Human acid-β-glucosidase (model) | E235, E340, D443, D445 | Hydrogen Bonding (glycone) | researchgate.net |

| Thermoanaerobacterium xylanolyticum GH116 β-glucosidase (model for human GBA2) | Glu441, Asp452, His507, Asp593, Glu777, Arg786 | Hydrogen Bonding, Electrostatic | nih.gov |

Molecular Dynamics (MD) Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the enzyme-substrate complex over time, offering a more realistic picture than static docking models. nih.gov For complexes involving this compound and glycosidases, MD simulations can track conformational changes, the stability of interactions, and the role of water molecules in the active site. researchgate.netnih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. acs.orgresearchgate.net These calculations provide information about the distribution of electrons within the molecule, which is fundamental to its reactivity. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. acs.org For this compound, these calculations can help to understand the susceptibility of the glycosidic bond to enzymatic attack. The charge distribution on the atoms, especially around the anomeric carbon and the glycosidic oxygen, can reveal the electrophilic and nucleophilic sites, providing a rationale for the catalytic mechanism of glycosidases, which typically involves nucleophilic attack on the anomeric carbon.

Prediction of Conformational Preferences and Energetics

The three-dimensional structure of this compound is not rigid; it can adopt various conformations, particularly through rotation around the glycosidic bond. Computational methods are used to predict the most stable conformations and the energy barriers between them.

The orientation of the naphthyl group relative to the glucose ring is a key determinant of how the substrate fits into the enzyme's active site. Conformational analysis helps to identify the low-energy conformations that are likely to be biologically relevant. These studies often involve systematically rotating the dihedral angles of the glycosidic linkage and calculating the potential energy of each conformation. The results can be represented as a Ramachandran-like plot for glycosides, showing the energetically favorable and unfavorable regions. This information is crucial for interpreting docking results and for designing derivatives with specific conformational properties.

In Silico Design of Novel this compound Derivatives for Enhanced Specificity or Activity

The insights gained from molecular docking, MD simulations, and quantum chemical calculations can be applied to the in silico design of novel derivatives of this compound. The goal is to create new molecules with improved properties, such as enhanced specificity for a particular glycosidase or increased reaction rates.

For example, by identifying the key interactions in the active site, researchers can computationally introduce modifications to the naphthyl group or the glucose moiety to strengthen these interactions. This could involve adding functional groups that can form additional hydrogen bonds or hydrophobic contacts. The designed derivatives can then be evaluated computationally through docking and MD simulations before being synthesized and tested experimentally. acs.org This rational design approach can accelerate the development of more sensitive and specific substrates for enzyme assays or even potential inhibitors for therapeutic applications. Future studies might focus on altering the substrate specificity through site-directed mutagenesis of the amino acids involved in aglycone recognition. pnas.org

Future Directions and Emerging Research Avenues for 2 Naphthyl Beta D Glucopyranoside

Development of Advanced Substrate Probes for Specific Research Applications

While 2-Naphthyl beta-D-glucopyranoside is an effective general substrate for β-glucosidase, the future lies in creating a new generation of probes based on its core structure. The principle involves chemically modifying the naphthyl or glucopyranoside moiety to fine-tune the substrate's properties for specific applications. For instance, the addition of different chemical groups can alter the wavelength of the chromogenic or fluorogenic signal produced upon enzymatic cleavage. This allows for multiplex assays, where multiple enzyme activities can be measured simultaneously using substrates that yield distinctly colored products.

An example of such modification is the development of substrates like 6-Bromo-2-naphthyl-β-D-galactopyranoside, a related compound used to measure β-galactosidase activity. medchemexpress.com Upon hydrolysis, it generates a precipitate, providing a clear visual indicator of enzyme presence. medchemexpress.com Similarly, derivatives of this compound could be designed to have enhanced sensitivity, lower limits of detection, or specific targeting capabilities within a cell or tissue. These advanced probes are critical for applications in diagnostic microbiology, such as differentiating bacterial species based on their unique enzyme profiles, and in cell biology for the precise localization of glycosidase activity. ontosight.aiwikipedia.org

Exploration of Novel Glycosidase Sources and Substrate Specificities

The search for new enzymes with unique properties is a major driver of biotechnological innovation. Glycosidases, in particular, are sought after for applications ranging from biofuel production to pharmaceuticals. This compound serves as a crucial tool in this exploration, acting as a reliable screening substrate to detect β-glucosidase activity from previously unstudied sources. ontosight.aisigmaaldrich.com

Future research will focus on bioprospecting in extreme environments—such as deep-sea hydrothermal vents, arctic ice, and hypersaline lakes—which are likely to harbor microorganisms expressing novel glycosidases with high stability and unusual substrate specificities. By using this compound in primary activity screens, researchers can rapidly identify promising microbial candidates. Subsequent characterization of these new enzymes will involve testing their activity against a broad panel of substrates, including this compound, to build a comprehensive understanding of their catalytic function and potential for industrial use.

Integration with High-Throughput and Automation Technologies

The chromogenic nature of this compound makes it exceptionally well-suited for high-throughput screening (HTS) and automation. ebi.ac.uk The enzymatic cleavage of the substrate releases 2-naphthol (B1666908), which can be coupled with other reagents to produce a distinct color change, a process that is easily quantifiable using spectrophotometric plate readers. ontosight.ai This fundamental property is the cornerstone of its integration into automated workflows for drug discovery and enzyme engineering.

In the context of drug discovery, HTS assays using this substrate can screen vast libraries of chemical compounds to identify potential inhibitors of specific β-glucosidases, which are therapeutic targets for diseases like Gaucher's disease and diabetes. In enzyme evolution studies, automated assays can rapidly test the activity of thousands of enzyme variants, allowing researchers to select for mutants with improved catalytic efficiency or stability. The compatibility with robotic liquid handling systems and automated data analysis makes this compound an indispensable tool for large-scale biochemical research.

Potential in Biocatalysis and Green Chemistry Methodologies

Biocatalysis, the use of enzymes to drive chemical reactions, is a central pillar of green chemistry. It promotes the use of renewable resources and environmentally benign processes over conventional chemical synthesis. tudublin.iemdpi.com Enzymes are highly specific and can operate under mild conditions, such as ambient temperatures and in aqueous solutions, significantly reducing energy consumption and hazardous waste. tudublin.ie

This compound plays a vital, albeit indirect, role in this field. It is a key enabling tool for the discovery and characterization of glycosidases that can be harnessed for green chemistry applications. For example, identifying robust β-glucosidases is critical for the efficient breakdown of cellulosic biomass into glucose, a key step in the production of second-generation biofuels. mdpi.com By providing a simple and reliable method to screen for and quantify β-glucosidase activity, this compound accelerates the development of enzyme cocktails for biorefineries and other biocatalytic processes aimed at creating a sustainable chemical industry. mdpi.com

Unexplored Biochemical Roles and Metabolic Pathways in Non-Human Biological Systems

While this compound is a synthetic compound and does not have a natural biochemical role, it serves as an invaluable probe for uncovering the functions of β-glucosidases in diverse biological systems. ontosight.aiebi.ac.uk The roles of these enzymes are well-documented in some areas but remain largely unexplored in many non-human organisms and ecosystems.

Future research can apply this substrate to investigate the metabolic capabilities of complex microbial communities in environments like soil or the gut of insects. Detecting β-glucosidase activity can provide insights into how these communities process complex carbohydrates and contribute to nutrient cycling. In plant biology, β-glucosidases are involved in critical processes such as defense against pathogens, release of phytohormones, and lignification. Using this compound for histochemical staining can help map the precise location and regulation of this enzyme activity within plant tissues during development or in response to environmental stress, thereby elucidating its contribution to plant fitness and survival.

Research Findings Summary

| Section | Key Focus Area | Research Application / Implication | Relevant Compounds |

| 7.1 | Advanced Substrate Probes | Development of modified substrates with altered chromogenic/fluorogenic properties for multiplex assays and specific detection in diagnostics. | 6-Bromo-2-naphthyl-β-D-galactopyranoside |

| 7.2 | Novel Glycosidase Sources | Bioprospecting for new β-glucosidases in extreme environments for biotechnological applications. | This compound |

| 7.3 | High-Throughput Screening | Use in automated assays for drug discovery (inhibitor screening) and directed evolution of enzymes. | 2-Naphthol |

| 7.4 | Biocatalysis & Green Chemistry | A tool for identifying and characterizing robust enzymes for sustainable industrial processes like biofuel production. | Glucose |

| 7.5 | Unexplored Biochemical Roles | A probe to study β-glucosidase function in nutrient cycling (soil microbes) and plant defense/development. | This compound |

Q & A

Basic: What are the standard synthetic protocols for 2-Naphthyl beta-D-glucopyranoside, and how is regioselectivity achieved?

Methodological Answer:

The synthesis typically involves glycosylation of 2-naphthol with activated glucose derivatives (e.g., peracetylated glucose) under acidic conditions. A common method uses HCl as a catalyst at ~100°C to form the β-glycosidic bond, leveraging the stereochemical preference of glucose donors . Regioselectivity is ensured by protecting reactive hydroxyl groups on glucose (e.g., acetyl or benzyl groups) and optimizing reaction conditions (solvent polarity, temperature). Post-synthesis, purification via column chromatography or crystallization is critical to isolate the β-anomer .

Advanced: How can discrepancies in β-glucosidase activity assays using this compound be resolved?

Methodological Answer:

Discrepancies often arise from enzyme source variability (e.g., Candida albicans vs. plant-derived β-glucosidases) or competing hydrolysis pathways. To address this:

- Kinetic Analysis: Measure and under standardized pH/temperature conditions to compare enzyme specificity .

- Inhibitor Screening: Use inhibitors like conduritol B epoxide to confirm β-glucosidase-specific activity .

- Alternative Substrates: Validate results with 4-nitrophenyl β-D-glucopyranoside, which releases a chromogenic product for cross-verification .

Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 270–280 nm) to assess purity, comparing retention times with standards .

- NMR: - and -NMR identify glycosidic linkage (β-configuration: C1 glucose signal at ~104–106 ppm) and naphthyl group integration .

- Mass Spectrometry: ESI-MS confirms molecular weight (306.31 g/mol) and detects impurities .

Advanced: How does the naphthyl moiety influence substrate transport in cellular uptake studies?

Methodological Answer:

The hydrophobic naphthyl group enhances membrane permeability but may trigger efflux transporters (e.g., ABC transporters). To study this:

- Competition Assays: Co-administer inhibitors like verapamil (P-glycoprotein inhibitor) to assess efflux involvement .

- Fluorescent Tagging: Attach fluorophores (e.g., fluorescein) to track intracellular localization via confocal microscopy .

- Comparative Studies: Use analogs like 4-nitrophenyl glucoside to isolate hydrophobicity effects .

Basic: How is this compound used in β-glucosidase localization studies?

Methodological Answer:

It serves as a chromogenic substrate in histochemical assays:

- Tissue Sections: Incubate samples with the substrate; β-glucosidase cleavage releases 2-naphthol, which reacts with diazonium salts (e.g., Fast Blue B) to form insoluble dyes .

- Limitations: Traditional methods lack spatial resolution; coupling with 6-bromo-2-naphthyl derivatives improves sensitivity for fluorescence microscopy .

Advanced: What metabolic pathways degrade this compound in environmental microorganisms?

Methodological Answer:

Design isotopic tracing experiments:

- -Labeling: Synthesize -glucose-conjugated substrate to track carbon flow via GC-MS .

- Sulfur Utilization Studies: In sulfate-limited conditions (e.g., Scenedesmus obliquus cultures), monitor sulfur incorporation from the naphthyl group using ICP-MS .

- Metabolite Profiling: Identify degradation intermediates (e.g., naphthol derivatives) via LC-HRMS .

Advanced: How do structural modifications (e.g., mannose vs. glucose) alter enzyme kinetics?

Methodological Answer:

Compare this compound with analogs (e.g., 2-Naphthyl beta-D-mannopyranoside):

- Enzyme Kinetics: Measure and differences using Lineweaver-Burk plots to assess sugar specificity .

- Molecular Docking: Perform in silico modeling (e.g., AutoDock) to visualize binding interactions with β-glucosidase active sites .

- Thermal Shift Assays: Monitor enzyme stability upon substrate binding to infer affinity changes .

Basic: What are the limitations of using this compound in high-throughput screening?

Methodological Answer:

- Solubility Issues: Poor solubility in aqueous buffers necessitates DMSO co-solvents (<1% v/v to avoid enzyme denaturation) .

- Interference: Autofluorescence of naphthol derivatives may conflict with fluorescent readouts. Use LC-MS for quantification instead .

- Substrate Inhibition: High concentrations (>2 mM) inhibit β-glucosidase; optimize dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.